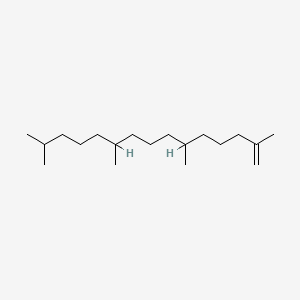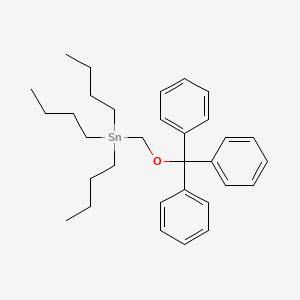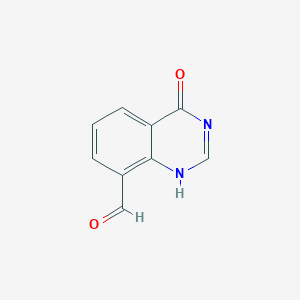![molecular formula C13H18N4O2 B8138774 N-(((1S,3As,7As)-Octahydrofuro[3,4-C]Pyridin-1-Yl)Methyl)Pyrazine-2-Carboxamide](/img/structure/B8138774.png)
N-(((1S,3As,7As)-Octahydrofuro[3,4-C]Pyridin-1-Yl)Methyl)Pyrazine-2-Carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(((1S,3As,7As)-Octahydrofuro[3,4-C]Pyridin-1-Yl)Methyl)Pyrazine-2-Carboxamide is a compound of interest in various scientific fields due to its unique structure and properties. This compound combines elements from diverse chemical classes, contributing to its versatility and multifaceted applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(((1S,3As,7As)-Octahydrofuro[3,4-C]Pyridin-1-Yl)Methyl)Pyrazine-2-Carboxamide typically involves several steps. These steps often include the formation of intermediate products, followed by their functionalization to produce the final compound. The process may start with the synthesis of the octahydrofuro[3,4-C]pyridin ring system, which is then coupled with a pyrazine-2-carboxamide moiety through specific reaction conditions, like catalytic hydrogenation or amide bond formation, under controlled temperatures and pressures.
Industrial Production Methods
On an industrial scale, the production of this compound can involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, reducing the risk of side reactions and increasing reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(((1S,3As,7As)-Octahydrofuro[3,4-C]Pyridin-1-Yl)Methyl)Pyrazine-2-Carboxamide can undergo various chemical reactions, including:
Oxidation: : This reaction involves the addition of oxygen or removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: : The compound can be reduced, typically using hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary, with temperatures ranging from -78°C for sensitive reductions to over 100°C for certain substitutions.
Major Products Formed
The major products depend on the type of reaction and reagents used. For instance, oxidation typically yields ketones or aldehydes, reduction produces alcohols or amines, and substitution leads to a variety of derivatives with altered functional groups.
Scientific Research Applications
N-(((1S,3As,7As)-Octahydrofuro[3,4-C]Pyridin-1-Yl)Methyl)Pyrazine-2-Carboxamide has diverse applications across scientific fields:
Chemistry: : It serves as a building block in organic synthesis and the development of new materials.
Biology: : The compound can be used in studying biological pathways and mechanisms, particularly due to its interactions with various biomolecules.
Medicine: : Research into its potential as a pharmaceutical agent has shown promise, especially in areas like antimicrobial and anticancer therapies.
Industry: : Its stability and reactivity make it useful in the production of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through multiple molecular pathways. In biological systems, it may bind to specific receptors or enzymes, modulating their activity. This interaction can alter cellular functions, leading to the desired therapeutic or biochemical outcomes.
Comparison with Similar Compounds
Compared to similar compounds, N-(((1S,3As,7As)-Octahydrofuro[3,4-C]Pyridin-1-Yl)Methyl)Pyrazine-2-Carboxamide stands out due to its unique ring structure and functional groups, which confer distinct reactivity and application potential. Similar compounds include:
Octahydro-4,7-methano-1H-inden-1-ylmethyl derivatives
Pyridine-2-carboxamide analogues
These similar compounds share structural elements but differ in specific functionalities, leading to varied reactivity and uses.
Properties
IUPAC Name |
N-[[(1S,3aS,7aS)-1,3,3a,4,5,6,7,7a-octahydrofuro[3,4-c]pyridin-1-yl]methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c18-13(11-6-15-3-4-16-11)17-7-12-10-1-2-14-5-9(10)8-19-12/h3-4,6,9-10,12,14H,1-2,5,7-8H2,(H,17,18)/t9-,10-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNIKULJKHULEK-JBLDHEPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1C(OC2)CNC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]2[C@H]1[C@H](OC2)CNC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rel-(2S,3aS,7aS)-N-((5-methylpyrazin-2-yl)methyl)octahydrofuro[2,3-c]pyridine-2-carboxamide](/img/structure/B8138715.png)


![(3aS,6aS)-N-(2-methylpropyl)-2-methylsulfonylspiro[3,4,5,6a-tetrahydro-1H-cyclopenta[c]pyrrole-6,4'-piperidine]-3a-carboxamide](/img/structure/B8138747.png)
![[N'-(2-sulfanylethyl)carbamimidoyl]azanium;chloride](/img/structure/B8138750.png)
![8-(Cyclopropylmethyl)-1,8,11-triazaspiro[5.6]dodecan-2-one](/img/structure/B8138758.png)
![1-Methyl-4-Phenyl-1,8-Diazaspiro[4.5]Decan-2-One](/img/structure/B8138767.png)
![Rel-(2S,3Ar,7As)-2-((1H-Pyrazol-1-Yl)Methyl)-1-(Cyclopropylmethyl)Octahydro-1H-Pyrrolo[3,2-C]Pyridine](/img/structure/B8138769.png)
![N-((1-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)methyl)acetamide](/img/structure/B8138776.png)
![Rel-(1S,5S)-1-((Pyridin-2-Yloxy)Methyl)-6-Oxa-9-Azaspiro[4.5]Decane](/img/structure/B8138782.png)
![8-M-Tolyl-1-Oxa-4,8-Diazaspiro[5.5]Undecane](/img/structure/B8138789.png)
![Pyrazin-2-yl(9-(thiazol-2-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone](/img/structure/B8138796.png)
![(3aR,7aR)-N-(pyridin-3-yl)octahydrofuro[3,2-c]pyridine-3a-carboxamide](/img/structure/B8138804.png)
